2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride
Description
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound featuring a fused pyridine-pyrimidine core with an amino group at the 2-position and a ketone at the 4-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. Structurally, it belongs to the pyrido[2,3-d]pyrimidinone family, which is notable for its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .
For instance, derivatives like pyrido[2,3-d]pyrimidin-4(3H)-one (compound 5 in ) demonstrated dual inhibition of cAMP and cGMP hydrolysis, leading to significant anticancer effects against HT-29 colon cancer cells . The presence of the amino group at the 2-position is critical for binding affinity, as it facilitates hydrogen bonding with target proteins .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7ClN4O |
|---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-amino-3H-pyrido[2,3-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C7H6N4O.ClH/c8-7-10-5-4(6(12)11-7)2-1-3-9-5;/h1-3H,(H3,8,9,10,11,12);1H |
InChI Key |
MSBQFTMFWCORFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the Knoevenagel condensation, followed by cyclization reactions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in these reactions allows for subsequent modifications of the heterocyclic system, facilitating the production of various substituted derivatives .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C-4 chlorine atom in 4-chloro-pyrido[2,3-d]pyrimidine intermediates undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:
-
Reaction with 2,4-dichlorobenzylamine in 1,2-dichloroethane at −10°C yields 2-chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine with 93% efficiency .
-
Treatment with morpholine derivatives under microwave irradiation produces 4-((3-morpholinopropyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (54% yield) .
Reagents commonly used include:
-
Amines : 2,4-dichlorobenzylamine, 3-aminopropylmorpholine
-
Bases : N,N-diisopropylethylamine (DIEA), potassium carbonate
Palladium-Catalyzed Cross-Coupling Reactions
The C-4 position is functionalized via Suzuki-Miyaura and Buchwald-Hartwig couplings:
-
Suzuki coupling with aryl boronic acids introduces aryl groups (e.g., phenyl, naphthyl) at C-4 .
-
Buchwald-Hartwig amination with primary/secondary amines forms C-N bonds, enabling diversification for kinase inhibitor development .
Example : Reaction of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine with aryl boronic esters under Pd(OAc)₂ catalysis produces 4-aryl derivatives .
Condensation and Cyclization Reactions
The compound participates in cyclocondensation with α,β-unsaturated ketones and isoxazolones:
-
Reaction with 4-arylidene-3-methylisoxazol-5(4H)-ones in DMF forms pyrido[2,3-d]pyrimidine-C-β-D-glycosides .
-
Condensation with ethyl acetoacetate under basic conditions generates fused thiazolo[3,2-a]pyrimidine derivatives (e.g., Compound 11 ) .
Oxidation and Reduction
-
Oxidation : Treatment with POCl₃ converts hydroxyl groups to chlorides, enhancing reactivity for subsequent substitutions.
-
Reduction : Hydrogenation of nitro groups to amines using Pd/C under H₂ atmosphere .
Protection/Deprotection
-
SEM-protecting groups (2-(trimethylsilyl)ethoxymethyl) are introduced using SEM-Cl and K₂CO₃ to shield reactive NH sites during synthesis .
Key Reaction Data Table
Mechanistic Insights
Scientific Research Applications
Anticancer Applications
Recent studies have identified 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride and its derivatives as promising candidates for anticancer therapy.
- Mechanism of Action : The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and renal cancers. For instance, a study utilizing the National Cancer Institute's 60 human cancer cell line panel revealed that certain derivatives showed significant inhibitory effects on the growth of MDA-MB-468 (breast cancer) and UO-31 (renal cancer) cell lines .
- Structure-Activity Relationship : A structure-activity relationship (SAR) study indicated that modifications at the C-4 position of the pyrido[2,3-d]pyrimidine scaffold could enhance anticancer activity. Compounds with specific substitutions were found to be particularly effective, suggesting a pathway for the development of targeted chemotherapeutic agents .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored.
- Synthesis and Activity : Compounds derived from 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one have shown activity against various bacterial strains. For example, derivatives synthesized through reactions with α-haloketones demonstrated significant antibacterial efficacy against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- Molecular Docking Studies : Computational studies have supported these findings by showing favorable interactions between synthesized compounds and target microbial proteins, indicating their potential as new antimicrobial agents .
Tyrosine Kinase Inhibition
Another notable application of this compound is in the inhibition of tyrosine kinases.
- Broad-Spectrum Activity : Research has highlighted this compound class as potent inhibitors of various tyrosine kinases. The 2-amino derivatives have been shown to possess broad-spectrum inhibitory activity against these enzymes, which play crucial roles in cancer progression and cellular signaling pathways .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Selective cytotoxicity against cancer cell lines | Effective against MDA-MB-468 and UO-31; SAR studies suggest enhanced activity with specific substitutions. |
| Antimicrobial | Activity against bacterial and fungal strains | Effective against Staphylococcus aureus and Escherichia coli; promising antifungal properties. |
| Tyrosine Kinase Inhibition | Broad-spectrum inhibition of tyrosine kinases | Potent inhibitors identified; significant implications for cancer treatment and cellular signaling. |
Mechanism of Action
The mechanism of action of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride involves the inhibition of various kinases. These kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, leading to the suppression of disease progression .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky groups (e.g., 2-naphthylthio in 2g) improve yields but may reduce solubility. Electron-withdrawing groups (e.g., dichlorophenyl in 2e) lower melting points, suggesting weaker crystal lattice interactions .
- Pharmacological Potential: Unlike pyrido derivatives, thieno analogs in were synthesized for dihydrofolate reductase (DHFR) inhibition, indicating divergent therapeutic applications .
Pyrido[2,3-d]pyrimidinones with Varied Substituents
highlights pyrido[2,3-d]pyrimidin-4(3H)-one (compound 5) as a PDE3 inhibitor with superior anticancer activity compared to 3-cyano-2-pyridone derivatives. Key differences include:
- Scaffold Specificity: The pyrido[2,3-d]pyrimidinone core in compound 5 showed enhanced PDE3B binding (IC₅₀ = 0.8 µM) over pyridone-based analogs (IC₅₀ = 1.2 µM for compound 4), attributed to improved π-π stacking and hydrogen-bonding interactions .
- Biological Outcomes : Compound 5 reduced HT-29 cell viability by 78% at 10 µM, outperforming pyridone derivatives (65% reduction) .
Aminomethyl-Substituted Derivatives
describes 2-amino-6-[(arylaminomethyl)]thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., 4a–4e):
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | 4-Methoxyphenylaminomethyl | 87 | 214–215 |
| 4d | 4-Chlorophenylaminomethyl | 72 | 254–256 |
| 4c | 3,4,5-Trimethoxyphenyl | 89 | 219–220 |
Comparison with 2-Aminopyrido Analogue:
- Synthesis Efficiency: Aminomethyl derivatives (e.g., 4c, 89% yield) are synthesized more efficiently than pyrido analogs (86% yield for compound 5 in ), likely due to milder reaction conditions .
Heterocyclic Variants: Furo[2,3-d]pyrimidinones
reports furo[2,3-d]pyrimidin-4(3H)-ones synthesized from enaminonitrile precursors. Unlike pyrido or thieno derivatives, the furan ring introduces oxygen-based electronegativity, which may alter pharmacokinetic properties (e.g., metabolic stability).
Biological Activity
2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and tyrosine kinase inhibitor. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with readily available pyridine derivatives.
- Key Reactions : Key reactions include nucleophilic substitutions and cyclization steps facilitated by palladium-catalyzed cross-coupling reactions.
- Yield : The overall yield of the final product can vary but is generally optimized through careful control of reaction conditions.
Anticancer Properties
Research indicates that derivatives of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. A notable study utilized the National Cancer Institute's 60 human cancer cell line panel to evaluate the compound's efficacy:
- Selectivity : Certain derivatives showed selective inhibitory effects against breast (MCF-7) and renal (UO-31) cancer cell lines.
- Mechanism of Action : The mechanism is believed to involve inhibition of key signaling pathways associated with cancer proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 13 | MCF-7 | 0.045 |
| Compound 21 | UO-31 | 0.016 |
These results suggest that specific substitutions at the C4 position enhance biological activity, indicating a strong structure-activity relationship.
Tyrosine Kinase Inhibition
The compound has also been identified as a potent tyrosine kinase inhibitor:
- Broad Activity : It has shown activity against various tyrosine kinases involved in proliferative diseases.
- Nanomolar Range : Some derivatives have reached nanomolar IC50 values in biochemical assays targeting CDK2, a critical regulator in the cell cycle.
Case Studies
-
Case Study on Antitumor Activity :
- A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit tumor growth in vivo. Results indicated a marked reduction in tumor size compared to control groups.
-
Pharmacokinetic Studies :
- Studies assessing the pharmacokinetics of these compounds have demonstrated favorable absorption and distribution profiles, making them suitable candidates for further development.
Structure-Activity Relationship (SAR)
The SAR studies conducted on 2-amino derivatives highlight the importance of substituents at specific positions:
- C5 and C6 Positions : Variations at these positions significantly influence selectivity for different biological targets. For instance, compounds with a C5-C6 double bond have been linked to enhanced anticancer activity compared to those with single bonds.
| Position | Substituent Type | Activity |
|---|---|---|
| C5 | Methyl | Increased selectivity for tumor cells |
| C6 | Hydroxyl | Enhanced potency against specific kinases |
Q & A
Q. What synthetic routes are commonly employed to prepare 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride and its derivatives?
The compound is synthesized via multi-step pathways starting from ethyl cyanoacetate. A key intermediate, 2-amino-4,6-dimethyl nicotinamide, is generated through condensation with substituted aryl aldehydes, followed by oxidation to yield pyrido[2,3-d]pyrimidin-4(1H)-ones . Cyclization with chlorformamidine hydrochloride in DMSO under nitrogen at 120–125°C achieves high yields (86%) for derivatives . Alternative routes involve one-pot reactions using functionalized 2-aminopyridines and aromatic aldehydes in water at 100°C .
Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?
- IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
- ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 6.5–8.5 ppm).
- High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ with <2 ppm error) . Melting points (e.g., 214–256°C for substituted derivatives) are also key purity indicators .
Q. How is solubility optimized for biological assays involving this compound?
Derivatives with polar substituents (e.g., methoxy or hydroxyl groups) improve aqueous solubility. For hydrophobic analogs, dimethyl sulfoxide (DMSO) is preferred for stock solutions, with final concentrations ≤0.1% to avoid cytotoxicity. Formulation studies using co-solvents (e.g., PEG-400) or cyclodextrin encapsulation are recommended for in vivo applications .
Advanced Research Questions
Q. What structural modifications enhance dihydrofolate reductase (DHFR) inhibitory activity?
Substitution at the 6-position with electron-withdrawing groups (e.g., 4-chlorophenyl or 2,5-dimethoxyphenyl) increases binding affinity to DHFR. For example, 2-Amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one (4d) shows potent inhibition (IC₅₀ < 50 nM) due to enhanced π-π stacking and hydrophobic interactions . Conversely, bulky substituents (e.g., naphthyl) reduce activity by steric hindrance .
Q. How do synthetic byproducts or impurities impact pharmacological data interpretation?
Residual solvents (e.g., DMSO) or unreacted intermediates (e.g., chlorformamidine hydrochloride) can skew enzyme inhibition assays. Purity must be verified via HPLC (≥95%) and elemental analysis. Contradictory bioactivity results between batches may arise from trace oxidation products, necessitating TLC or LC-MS monitoring during synthesis .
Q. What computational strategies are used to predict binding modes with target enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal interactions with DHFR or mPGES-1. Key residues (e.g., Asp27 in DHFR) form hydrogen bonds with the pyrimidinone core. QSAR models highlight the importance of logP (<3.5) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .
Q. How can low yields in multi-component reactions be mitigated?
Optimizing reaction conditions (e.g., potassium phosphate in water at 100°C for 7 hours) improves yields for one-pot syntheses. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 7 hours) and enhances purity by minimizing side reactions .
Methodological Considerations
Q. What analytical techniques resolve data contradictions in structure-activity relationship (SAR) studies?
- X-ray crystallography confirms absolute configuration and hydrogen-bonding networks (e.g., intermolecular H-bonds in the pyrimidinone ring) .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, distinguishing enthalpic (hydrogen bonds) from entropic (hydrophobic) contributions .
Q. Which in vitro models validate target specificity for this compound?
- Enzyme inhibition assays (DHFR, mPGES-1) using recombinant proteins and NADPH/glutathione cofactors.
- Cell-based assays (e.g., MTT in cancer lines) with EC₅₀ values compared to positive controls (e.g., methotrexate). Counter-screening against off-target kinases (e.g., EGFR) ensures selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
